2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
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Overview
Description
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound with a unique structure that includes a benzodiazole ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the preparation of the benzodiazole ring. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde to form the benzodiazole core. The tert-butylphenyl group is then introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically results in an amine .
Scientific Research Applications
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL: shares similarities with other benzodiazole derivatives and tert-butylphenyl compounds.
Uniqueness
Properties
Molecular Formula |
C20H25N3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C20H25N3O/c1-20(2,3)16-10-8-15(9-11-16)14-23-18-7-5-4-6-17(18)22(12-13-24)19(23)21/h4-11,21,24H,12-14H2,1-3H3 |
InChI Key |
HBCSFGJQHHHLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCO |
Origin of Product |
United States |
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